molecular formula C10H6IN3 B7893605 4-(4-iodo-1H-pyrazol-1-yl)benzonitrile

4-(4-iodo-1H-pyrazol-1-yl)benzonitrile

Cat. No.: B7893605
M. Wt: 295.08 g/mol
InChI Key: WXPRXXLCEZGKON-UHFFFAOYSA-N
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Description

4-(4-iodo-1H-pyrazol-1-yl)benzonitrile is an organic compound with the molecular formula C10H6IN3. It is a derivative of benzonitrile, where the benzene ring is substituted with a 4-iodo-1H-pyrazol-1-yl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-iodo-1H-pyrazol-1-yl)benzonitrile typically involves the reaction of 4-iodopyrazole with 4-cyanobenzyl bromide under basic conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide. The reaction mixture is heated to facilitate the nucleophilic substitution reaction, resulting in the formation of the desired product .

Industrial Production Methods

the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the product through various purification techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

4-(4-iodo-1H-pyrazol-1-yl)benzonitrile can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrazole derivatives, while coupling reactions can produce biaryl compounds .

Scientific Research Applications

4-(4-iodo-1H-pyrazol-1-yl)benzonitrile has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-(4-iodo-1H-pyrazol-1-yl)benzonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and affecting various biological pathways. The exact mechanism depends on the specific application and the molecular target involved .

Comparison with Similar Compounds

Similar Compounds

  • 1,4-di(1H-pyrazol-4-yl)benzene
  • 4-(1H-pyrazol-1-yl)benzonitrile
  • 1-benzyl-4-iodo-1H-pyrazole

Uniqueness

4-(4-iodo-1H-pyrazol-1-yl)benzonitrile is unique due to the presence of both the iodo and nitrile functional groups, which provide distinct reactivity and potential for further functionalization. This makes it a valuable intermediate in the synthesis of more complex molecules and materials .

Properties

IUPAC Name

4-(4-iodopyrazol-1-yl)benzonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6IN3/c11-9-6-13-14(7-9)10-3-1-8(5-12)2-4-10/h1-4,6-7H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WXPRXXLCEZGKON-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C#N)N2C=C(C=N2)I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6IN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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